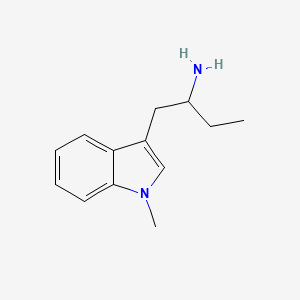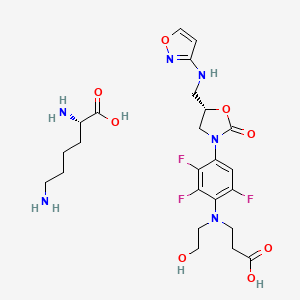
(S)-3-((2-Hydroxyethyl)(2,3,6-trifluoro-4-(5-((isoxazol-3-ylamino)methyl)-2-oxooxazolidin-3-yl)phenyl)amino)propanoic acid (S)-2,6-Diaminocaproic acid salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-((2-Hydroxyethyl)(2,3,6-trifluoro-4-(5-((isoxazol-3-ylamino)methyl)-2-oxooxazolidin-3-yl)phenyl)amino)propanoic acid (S)-2,6-Diaminocaproic acid salt is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((2-Hydroxyethyl)(2,3,6-trifluoro-4-(5-((isoxazol-3-ylamino)methyl)-2-oxooxazolidin-3-yl)phenyl)amino)propanoic acid (S)-2,6-Diaminocaproic acid salt involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the isoxazole and oxazolidinone intermediates, followed by their coupling with the trifluorophenyl group. The final step involves the addition of the hydroxyethyl and amino groups to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazolidinone ring can be reduced to form amines.
Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while reduction of the oxazolidinone ring may produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and protein-ligand binding. Its multiple functional groups enable it to interact with various biological targets.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functionalities.
Mécanisme D'action
The mechanism of action of (S)-3-((2-Hydroxyethyl)(2,3,6-trifluoro-4-(5-((isoxazol-3-ylamino)methyl)-2-oxooxazolidin-3-yl)phenyl)amino)propanoic acid (S)-2,6-Diaminocaproic acid salt involves its interaction with specific molecular targets. The compound’s functional groups enable it to bind to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-((2-Hydroxyethyl)(2,3,6-trifluoro-4-(5-((isoxazol-3-ylamino)methyl)-2-oxooxazolidin-3-yl)phenyl)amino)propanoic acid: A closely related compound with a similar structure but lacking the (S)-2,6-Diaminocaproic acid salt component.
(S)-2,6-Diaminocaproic acid: Another related compound that shares the (S)-2,6-Diaminocaproic acid moiety but differs in the rest of its structure.
Uniqueness
The uniqueness of (S)-3-((2-Hydroxyethyl)(2,3,6-trifluoro-4-(5-((isoxazol-3-ylamino)methyl)-2-oxooxazolidin-3-yl)phenyl)amino)propanoic acid (S)-2,6-Diaminocaproic acid salt lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and development in multiple fields.
Propriétés
Formule moléculaire |
C24H33F3N6O8 |
|---|---|
Poids moléculaire |
590.5 g/mol |
Nom IUPAC |
(2S)-2,6-diaminohexanoic acid;3-[2,3,6-trifluoro-N-(2-hydroxyethyl)-4-[(5S)-5-[(1,2-oxazol-3-ylamino)methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]propanoic acid |
InChI |
InChI=1S/C18H19F3N4O6.C6H14N2O2/c19-11-7-12(15(20)16(21)17(11)24(4-5-26)3-1-14(27)28)25-9-10(31-18(25)29)8-22-13-2-6-30-23-13;7-4-2-1-3-5(8)6(9)10/h2,6-7,10,26H,1,3-5,8-9H2,(H,22,23)(H,27,28);5H,1-4,7-8H2,(H,9,10)/t10-;5-/m00/s1 |
Clé InChI |
COSWOANIRYNAMQ-PTKYJSHISA-N |
SMILES isomérique |
C1[C@@H](OC(=O)N1C2=CC(=C(C(=C2F)F)N(CCC(=O)O)CCO)F)CNC3=NOC=C3.C(CCN)C[C@@H](C(=O)O)N |
SMILES canonique |
C1C(OC(=O)N1C2=CC(=C(C(=C2F)F)N(CCC(=O)O)CCO)F)CNC3=NOC=C3.C(CCN)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


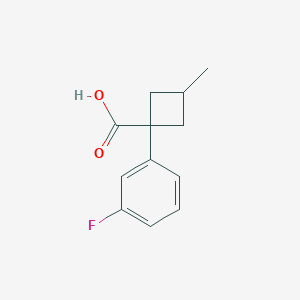


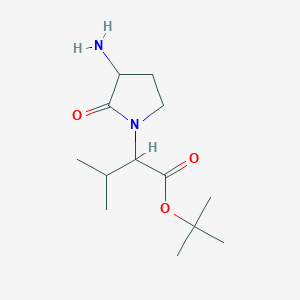

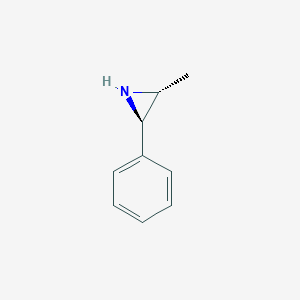
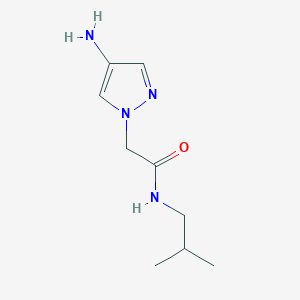


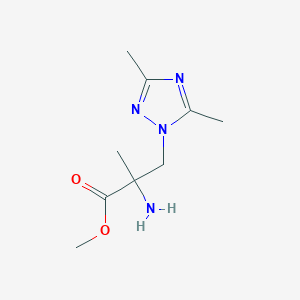
![2-Bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one](/img/structure/B15328223.png)

![5-Isopropyl-N-(p-tolyl)-[1,1'-biphenyl]-2-amine](/img/structure/B15328234.png)
